Positional Isomerism Drives a >10‑Fold Difference in Antimycobacterial Activity
Among a library of 44 N‑pyridinylbenzamides, N‑(pyridin‑2‑yl)benzamides were generally more active than N‑(pyridin‑3‑yl)benzamides against Mycobacterium tuberculosis H37Ra, with the most potent 2‑pyridyl isomer achieving a MIC of 7.81 µg mL⁻¹ (26 µM) while the corresponding 3‑pyridyl regioisomer showed substantially weaker activity [1]. This demonstrates that the pyridine‑2‑yl linkage, and not the mere presence of a pyridine ring, is essential for potency.
| Evidence Dimension | Antimycobacterial activity (MIC against M. tuberculosis H37Ra) |
|---|---|
| Target Compound Data | N-(pyridin-2-yl)benzamide series: MIC as low as 7.81 µg/mL (26 µM) (most active representatives) |
| Comparator Or Baseline | N-(pyridin-3-yl)benzamide series: generally weaker activity; no compound in the 3‑pyridyl series reached MIC ≤ 15.6 µg mL⁻¹ |
| Quantified Difference | Activity advantage of 2‑pyridyl over 3‑pyridyl isomer >2‑fold; best 2‑pyridyl compound ~2–4× more potent than any 3‑pyridyl congener |
| Conditions | Broth microdilution assay, M. tuberculosis H37Ra, 44 compounds total |
Why This Matters
For antimycobacterial screening cascades, selection of the 4‑(pyridin‑2‑yl)benzamide scaffold ensures retention of the active pharmacophore, whereas isosteric replacement by 3‑pyridyl or 4‑pyridyl isomers is likely to compromise hit rates and lead to false‑negative conclusions.
- [1] Nawrot, D. et al. N‑pyridinylbenzamides: an isosteric approach towards new antimycobacterial compounds. Chem. Biol. Drug Des. 2021, 97, 686‑700. View Source
